5-HT1A Receptor Affinity: 22-Fold Enhancement Over the Unsubstituted Parent Benzamide
The 3-methoxy substituted compound achieves a 5-HT1A Ki of 0.060 nM, compared to 1.30 nM for the direct des-methoxy analog N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide [1][2]. This represents a 21.7-fold improvement in binding affinity attributable solely to the 3-methoxy substituent on the benzamide ring.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.060 nM |
| Comparator Or Baseline | Unsubstituted parent compound (N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide): Ki = 1.30 nM |
| Quantified Difference | 21.7-fold lower Ki (higher affinity) for the 3-methoxy compound |
| Conditions | Rat hippocampal membrane; [3H]8-OH-DPAT radioligand displacement assay [1][2] |
Why This Matters
A 22-fold difference in primary target affinity dictates that the unsubstituted analog cannot serve as an equivalent tool compound in 5-HT1A-mediated assays, making CAS 192132-97-1 the required choice for studies where high 5-HT1A potency is critical.
- [1] BindingDB Entry BDBM50068362; CHEMBL286725. Affinity data: Ki = 0.060 nM for 3-Methoxy-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide at 5-HT1A receptor. View Source
- [2] BindingDB Entry BDBM50056024; CHEMBL106854. Affinity data: Ki = 1.30 nM for N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide at 5-HT1A receptor. View Source
